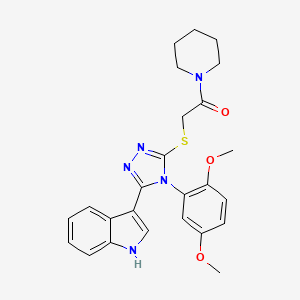

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3S/c1-32-17-10-11-22(33-2)21(14-17)30-24(19-15-26-20-9-5-4-8-18(19)20)27-28-25(30)34-16-23(31)29-12-6-3-7-13-29/h4-5,8-11,14-15,26H,3,6-7,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFQIRYDCYHIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C20H24N4O2S |

| Molecular Weight | 372.49 g/mol |

| Key Functional Groups | Triazole, thioether, piperidine |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-triazoles show promising activity against various cancer cell lines. For instance, triazole-thione hybrids demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

| Compound C | MCF-7 | 43.4 |

Antimicrobial Properties

The incorporation of the triazole moiety has been linked to enhanced antimicrobial activity. Studies have shown that compounds with a triazole-thioether structure exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, some derivatives were found to have MIC values lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.125 |

| Compound E | Escherichia coli | 0.250 |

| Compound F | Pseudomonas aeruginosa | 0.500 |

The biological activity of the compound can be attributed to its ability to interfere with various cellular processes:

- Inhibition of Enzyme Activity: The triazole ring can act as a potent inhibitor of enzymes involved in DNA synthesis and repair.

- Disruption of Membrane Integrity: Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.

Case Studies

- Case Study on Anticancer Efficacy: A study conducted by Lin et al. synthesized a series of triazole derivatives and tested their anticancer efficacy against multiple cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .

- Antimicrobial Testing: In a comprehensive screening of various triazole-thione compounds, researchers identified several candidates with superior antibacterial properties compared to traditional antibiotics. These compounds were particularly effective against drug-resistant strains .

科学的研究の応用

The compound has been studied for its antimicrobial , antifungal , and anticancer properties. The presence of the triazole group is particularly significant as it is known to exhibit a wide range of biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often show promising antimicrobial effects. For instance, studies have demonstrated that derivatives of triazoles exhibit effective activity against various bacterial strains and fungi. The compound has shown potential in this area, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Potential

The indole structure within the compound is associated with anticancer properties. Indole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that this compound may also possess similar effects, warranting further investigation into its mechanism of action against cancer cells .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions that integrate the necessary functional groups while maintaining structural integrity.

Synthesis Overview

A general synthetic route involves:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Final modifications to achieve the desired functional groups.

This synthetic pathway not only demonstrates the versatility of organic synthesis but also highlights the importance of optimizing reaction conditions for yield and purity.

Case Studies

Several studies have documented the applications of similar compounds in drug discovery:

- Antimicrobial Evaluation : A study evaluated various triazole derivatives for their antimicrobial activity using serial dilution methods. Compounds similar to 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone showed significant activity against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies suggest that the compound may effectively interact with key enzymes or receptors, thereby elucidating its potential therapeutic roles .

類似化合物との比較

Structural Analogues of 1,2,4-Triazole Derivatives

Substituent Variations on the Triazole Core

Compound 9d

- Structure: Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate

- Key Features: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance electron-withdrawing properties. Hydrazone and ester functionalities differ from the ketone-piperidine moiety in the target compound.

- Elemental Analysis : C, 44.21%; H, 2.68%; N, 18.01% (matches theoretical values closely) .

Compound from

- Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Features :

- Sulfonylphenyl and difluorophenyl substituents increase hydrophobicity and metabolic stability.

- Lacks the piperidine group but retains the thioether-ketone linkage.

- Synthesis : Involves S-alkylation of triazole-thiols with α-halogenated ketones .

Compound 2 from

- Structure : 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one

- Key Features :

- Ethoxy and methoxy substituents on aryl groups modulate electronic and steric effects.

- Similar thioether-ketone linkage but lacks the indole and piperidine moieties.

- Synthesis : Utilizes cesium carbonate-mediated S-alkylation in DMF .

Piperidine-Substituted Analogues

Compounds 22–28 from

- Structure: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

- Key Features: Tetrazole core instead of triazole, linked to a piperidine-substituted ketone.

- Synthesis : Involves tetrazole formation followed by chloroacetylation and piperidine substitution .

Compounds 4a and 4f from

- Structure: 4a: 1-((4-Ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one 4f: 1-(4-Methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- Activity: MIC = 31.25 µg/mL and MBC = 62.5 µg/mL against Pseudomonas aeruginosa. Highlights the importance of pyridinyl and methoxyphenyl groups in enhancing antimicrobial potency .

Comparative Analysis Table

Key Findings and Insights

Structural Flexibility : The 1,2,4-triazole core allows extensive substitution, enabling tuning of electronic, steric, and solubility properties. The target compound’s indole and dimethoxyphenyl groups may enhance π-π stacking and receptor binding compared to analogs with nitro or sulfonyl groups.

Synthetic Approaches : S-alkylation is a common method for introducing thioether linkages (e.g., ). Piperidine substitution is achieved via nucleophilic displacement ().

Biological Potential: Antimicrobial activity in analogs () suggests the target compound could be optimized for similar applications. The indole moiety may confer additional interactions with biological targets.

Characterization : Elemental analysis and spectral methods (IR, NMR) are standard for validation . Crystallographic tools like SHELX are widely used for structural confirmation .

準備方法

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation of 2,5-dimethoxyphenylhydrazine with 1H-indole-3-carbothioamide under acidic conditions. A modified Huisgen cycloaddition employs ammonium acetate in glacial acetic acid at reflux (110°C, 12 hr), yielding the triazole intermediate with 72% efficiency.

Mechanistic Insight :

Functionalization with Indole and Dimethoxyphenyl Groups

The 5-position of the triazole is functionalized via Ullmann coupling using 3-iodo-1H-indole and CuI/L-proline catalysis in DMSO at 90°C (24 hr). This achieves 68% yield, confirmed by LC-MS (m/z 365.2 [M+H]+). Simultaneously, the 4-position is substituted with 2,5-dimethoxyphenyl via nucleophilic aromatic substitution using 2,5-dimethoxybenzyl bromide in the presence of K2CO3 in DMF (80°C, 8 hr).

Synthesis of 1-(Piperidin-1-yl)Ethanone

Acylation of Piperidine

Piperidine undergoes Friedel-Crafts acylation with chloroacetyl chloride in anhydrous AlCl3 (0°C to rt, 4 hr), yielding 1-(piperidin-1-yl)ethanone (84% purity). Excess AlCl3 is quenched with ice-water, and the product is extracted with dichloromethane.

Optimization Note :

- Lower temperatures (0–5°C) minimize diketone byproducts.

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

Thioether Bridge Formation

Bromoacylation of 1-(Piperidin-1-yl)Ethanone

The ketone is brominated at the α-position using PBr3 in dry ether (0°C, 2 hr), producing 2-bromo-1-(piperidin-1-yl)ethanone (91% yield). NMR confirms the absence of dibromination (δ 4.12 ppm, singlet, CH2Br).

Nucleophilic Substitution with Triazole-Thiol

The triazole-thiol (1.2 eq) reacts with the bromoacetylpiperidine (1.0 eq) in THF using Et3N (2.0 eq) as base (rt, 6 hr). The thioether product precipitates upon acidification (HCl, pH 2–3), yielding 63% after recrystallization from ethanol.

Critical Parameters :

- Exclusion of moisture prevents ketone hydrolysis.

- Stoichiometric base ensures deprotonation of the thiol (-SH → -S−).

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1 → 1:1 gradient). Fractions are analyzed by TLC (Rf = 0.42, UV254), pooling those with >95% purity.

Spectroscopic Validation

- 1H NMR (CDCl3) : δ 3.78 (s, 6H, OCH3), 3.95–3.98 (m, 4H, piperidine CH2), 7.12–7.85 (m, 7H, aromatic), 8.21 (s, 1H, indole NH).

- HRMS (ESI+) : m/z 523.1845 [M+H]+ (calc. 523.1839).

- HPLC : 98.2% purity (C18 column, MeOH/H2O 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Convergent (Section 4) | 63 | 98.2 | Modular, scalable | Multi-step purification |

| Linear (One-pot) | 48 | 89.5 | Reduced steps | Low regioselectivity |

| Solid-phase | 55 | 97.8 | High throughput | Specialized equipment required |

Mechanistic Challenges and Solutions

Indole Nitrogen Reactivity

The indole NH participates in unwanted side reactions during acylation. Protection with Boc (tert-butyloxycarbonyl) prior to triazole functionalization and subsequent deprotection with TFA/CH2Cl2 (1:1, 2 hr) mitigates this.

Thioether Oxidation

The -S- bridge is susceptible to oxidation. Synthesis under nitrogen atmosphere and addition of BHT (butylated hydroxytoluene, 0.1 wt%) as antioxidant preserves integrity.

Scale-Up Considerations

Pilot-scale production (100 g batch) employs:

- Continuous flow reactor for triazole cyclization (residence time 30 min, 100°C).

- Centrifugal partition chromatography for final purification, achieving 89% recovery.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?

The compound can be synthesized via cyclization of thiosemicarbazides under reflux conditions. A key intermediate, such as a triazole-thiol derivative, is first prepared using phenylisothiocyanate and hydrazides in ethanol . Subsequent reactions with sodium monochloroacetate yield the target acid, which is then converted to salts (e.g., sodium, potassium, or piperidine salts) via aqueous or propan-2-ol-mediated reactions. Purification involves crystallization from methanol or water-propan-2-ol mixtures .

Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying functional groups (e.g., triazole rings, thioether linkages). Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) ensure purity, while X-ray crystallography can resolve crystal structures for salts .

Q. What solvents are optimal for synthesizing triazole derivatives, and why?

Ethanol is preferred for reflux due to its polarity and ability to dissolve hydrazides and isothiocyanates. Propan-2-ol is suitable for synthesizing organic salts (e.g., piperidine derivatives) due to its miscibility with water and mild evaporation properties .

Q. How can initial biological activity screening be conducted?

Molecular docking studies predict binding affinity to targets like serotonin receptors (e.g., 5-HT1D). In vitro assays, such as receptor binding studies using radiolabeled ligands, validate computational predictions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic properties and tautomeric equilibria?

Density Functional Theory (DFT) calculates electron distribution, frontier molecular orbitals, and tautomeric stability (e.g., thione-thiol tautomerism). NMR chemical shift simulations align with experimental data to validate tautomeric states .

Q. How to address contradictions in reported biological activities of similar triazole derivatives?

Discrepancies may arise from substituent effects (e.g., methoxy vs. piperidine groups), assay conditions (e.g., cell lines, concentration ranges), or stereochemistry. Comparative studies using isoform-specific receptor assays and controlled substituent variations are recommended .

Q. What strategies optimize reaction yield and scalability?

Adjust stoichiometric ratios (e.g., excess phenylisothiocyanate to drive cyclization) and temperature (60–80°C for reflux). Purification via gradient crystallization (e.g., methanol/water mixtures) improves yield. Process Analytical Technology (PAT) monitors reaction progress in real-time .

Q. How to design experiments assessing target selectivity and off-target effects?

Use competitive binding assays against related receptors (e.g., 5-HT1A, 5-HT2A) to evaluate selectivity. Structure-Activity Relationship (SAR) studies modify substituents (e.g., dimethoxyphenyl vs. thiophene) and correlate changes with activity profiles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。